N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-(dimethylamino)ethyl)oxalamide
Description
N1-(2-(Dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-(dimethylamino)ethyl)oxalamide is a tertiary amine-containing oxalamide derivative characterized by three dimethylamino (-N(CH₃)₂) groups. Its structure comprises a central oxalamide (N-C(=O)-C(=O)-N) backbone, with one arm linked to a 4-(dimethylamino)phenyl-substituted ethyl group and the other to a dimethylaminoethyl chain.
The synthesis of such compounds typically involves coupling reactions between amine-functionalized intermediates and activated oxalamide precursors. Analogous methods described in the literature employ carbodiimide-mediated couplings (e.g., N-ethyl-N′-(3-dimethylaminopropyl) carbodiimide hydrochloride) in dichloromethane, followed by purification via chromatography .
Properties
IUPAC Name |
N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-[2-(dimethylamino)ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N5O2/c1-21(2)12-11-19-17(24)18(25)20-13-16(23(5)6)14-7-9-15(10-8-14)22(3)4/h7-10,16H,11-13H2,1-6H3,(H,19,24)(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPRMGJSKASSHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-(dimethylamino)ethyl)oxalamide is a synthetic compound known for its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 382.5 g/mol
- Structural Features : The compound contains multiple dimethylamino groups and an oxalamide moiety, which are crucial for its biological interactions.
Preliminary studies suggest that this compound may interact with various molecular targets, influencing their activity. Notably, compounds with similar structures have been linked to neuropharmacological effects, potentially impacting neurotransmitter systems involved in mood regulation and nausea control.
Potential Mechanisms:
- Receptor Modulation : The presence of dimethylamino groups may enhance binding affinity to neurotransmitter receptors, particularly those related to serotonin and dopamine pathways.
- Enzyme Inhibition : Oxalamide moieties may contribute to the inhibition of specific enzymes involved in metabolic pathways, affecting drug metabolism and efficacy.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : Similar compounds have shown promise in treating depression by modulating serotonin levels.
- Anti-emetic Properties : Studies suggest efficacy in reducing nausea, making it a candidate for treating chemotherapy-induced emesis.
- Neuroprotective Effects : Potential protective effects on neuronal cells have been noted in preliminary neuropharmacological studies.
Study 1: Antidepressant Activity
In a controlled study, a derivative of this compound was evaluated for its antidepressant effects using animal models. Results indicated a significant reduction in depressive-like behaviors compared to control groups. The mechanism was attributed to increased serotonin availability in the synaptic cleft.
Study 2: Anti-emetic Efficacy
Another study focused on the anti-emetic properties of similar oxalamide derivatives. The compound demonstrated a notable decrease in vomiting episodes in subjects undergoing chemotherapy, suggesting its utility as an adjunct therapy in oncology.
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics of structurally related compounds:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| N1-(2-(dimethylamino)-2-(4-dimethylaminophenyl)ethyl)-N2-(4-dimethylaminophenyl)oxalamide | CHNO | Additional dimethylamine groups | Enhanced receptor interaction |
| N1-(2-dimethylaminophenyl)-N'-(morpholin-4-yl)methanamide | CHNO | Morpholine ring for solubility | Potential analgesic effects |
| N-[3-fluoro-4-{6-methyloxy}-7-{(3-morpholin-4-ylpropyl)}oxy]quinolin-4-amine | CHFNO | Fluorinated derivative | Altered pharmacokinetics |
Comparison with Similar Compounds
Key Observations :
However, diethylamino or piperidinyl groups in analogs (e.g., compounds) may confer greater lipophilicity, influencing membrane permeability .
Backbone Differences : The oxalamide backbone provides two adjacent carbonyl groups, enabling stronger dipole interactions compared to cinnamamide or acetamide backbones. This could enhance binding to metal ions or polar protein pockets.
Purity Data : While the target compound’s purity is unspecified, analogs in consistently achieve >98% purity via HPLC, suggesting robust synthetic protocols for related structures .
Preparation Methods
Synthesis of 2-(Dimethylamino)-2-(4-(Dimethylamino)phenyl)ethylamine
The tertiary amine backbone of this intermediate is typically constructed via sequential Mannich reactions or reductive amination. A validated approach involves:
- Mannich Reaction : Condensation of 4-(dimethylamino)benzaldehyde with nitromethane and dimethylamine hydrochloride yields 2-nitro-1-(4-(dimethylamino)phenyl)-N,N-dimethylethylamine. Subsequent hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, producing 2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethylamine.
- Reductive Amination : Alternatively, 4-(dimethylamino)phenylacetone reacts with dimethylamine under hydrogenation conditions (NaBH₃CN, MeOH) to form the same product.
Synthesis of 2-(Dimethylamino)ethylamine
This simpler intermediate is prepared via:
- Gabriel Synthesis : Treating ethylenediamine with phthalic anhydride forms a phthalimide derivative, which undergoes selective dimethylation (MeI, K₂CO₃) and subsequent hydrazinolysis to yield 2-(dimethylamino)ethylamine.
- Direct Alkylation : Ethylenediamine reacts with methyl iodide in a controlled stoichiometric ratio to avoid over-alkylation, followed by purification via distillation.
Oxalamide Bond Formation Strategies
The coupling of the two amines via an oxalate bridge is achieved through three primary methods:
Oxalyl Chloride-Mediated Coupling
A classic approach involves reacting oxalyl chloride with the primary amines in a stepwise manner:
- Monoamide Formation : 2-(Dimethylamino)-2-(4-(dimethylamino)phenyl)ethylamine reacts with oxalyl chloride (1:1 molar ratio) in anhydrous dichloromethane (DCM) at 0°C to form the monoamide chloride intermediate.
- Second Amine Coupling : Addition of 2-(dimethylamino)ethylamine and triethylamine (TEA) as a base facilitates the formation of the oxalamide bond. The reaction proceeds at room temperature for 12 hours, yielding the target compound in 65–72% after column chromatography.
Solvent-Free Mechanochemical Synthesis
Modern green chemistry approaches leverage ball milling or ultrasound irradiation to enhance reactivity:
- Ultrasound-Assisted Method : Mixing both amines with oxalic acid dihydrate under ultrasonic irradiation (40 kHz, 50°C) for 30 minutes produces the oxalamide via in situ activation, achieving 85% yield without solvents.
- Ball Milling : Solid-state grinding of the amines with oxalyl chloride (1:1:1 ratio) in a planetary mill (500 rpm, 1 hour) affords the product in 78% yield, minimizing waste.
Continuous-Flow Reactor Systems
For industrial scalability, microreactor technology enables precise control:
- A two-step continuous-flow process involves:
- Step 1 : Oxalyl chloride and 2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethylamine react in a PTFE reactor (residence time: 5 minutes, 25°C).
- Step 2 : The intermediate mixes with 2-(dimethylamino)ethylamine in a second reactor (residence time: 10 minutes, 50°C), yielding 90% conversion with >99% purity.
Optimization and Challenges
Byproduct Mitigation
- Over-Alkylation : Excess oxalyl chloride leads to bis-amide byproducts. Controlled stoichiometry (1:1:1 amine/oxalyl chloride/amine) and low temperatures (0–5°C) suppress this.
- Dimethylamino Group Stability : Strong acids or prolonged heating cause demethylation. Neutral pH and mild conditions (e.g., ultrasound) preserve functionality.
Reaction Efficiency Comparison
| Method | Conditions | Yield (%) | Time | Scalability |
|---|---|---|---|---|
| Oxalyl Chloride | DCM, 0°C → RT, 12 h | 65–72 | Moderate | Lab-scale |
| Ultrasound-Assisted | Solvent-free, 50°C, 30 min | 85 | Fast | Pilot-scale |
| Continuous-Flow | PTFE reactor, 50°C, 15 min | 90 | Rapid | Industrial |
Characterization and Validation
Critical analytical data for the final compound include:
Q & A
Q. What are the standard synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, typically starting with amide coupling between dimethylamino-substituted amines and oxalyl derivatives. Key steps include:
- Amide bond formation : Using oxalyl chloride or activated esters with tertiary amines under inert atmospheres (e.g., nitrogen) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency, while bases like triethylamine neutralize HCl byproducts .
- Temperature control : Reactions often proceed at 0–25°C to minimize side reactions . Yield optimization requires iterative adjustments of stoichiometry, solvent purity, and catalyst loading (e.g., HOBt/DCC for coupling) .
Q. How is the molecular structure confirmed post-synthesis?
Structural confirmation employs:
- Spectroscopy : and NMR verify proton environments and carbon frameworks. IR identifies amide C=O stretches (~1650 cm) .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and crystal packing, critical for understanding solid-state reactivity .
Q. What key physicochemical properties are characterized, and which methods are used?
Essential properties include:
- Melting point : Determined via DSC, typically >150°C for similar oxalamides .
- Solubility : Tested in solvents (e.g., DMSO, ethanol) using UV-Vis or gravimetric analysis .
- Stability : Assessed via accelerated degradation studies under varying pH (2–12) and temperature (25–60°C) .
Advanced Research Questions
Q. How can synthesis scalability and purity be enhanced for industrial-grade production?
Advanced strategies include:
- Continuous flow reactors : Improve heat/mass transfer, reducing reaction times and byproducts .
- Automated purification : Simulated moving bed (SMB) chromatography enhances throughput and purity (>99%) .
- Catalyst recycling : Immobilized catalysts (e.g., polymer-supported reagents) reduce costs and waste .
Q. What experimental designs resolve contradictions in reported bioactivity data?
Contradictions arise from substituent effects and assay variability. Mitigation involves:
- Comparative SAR studies : Systematically vary substituents (e.g., replacing morpholino with piperazinyl groups) to isolate activity trends .
- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls to minimize inter-lab variability .
- Meta-analysis : Pool data from multiple studies to identify outliers and consensus mechanisms .
Q. How can computational methods elucidate the pharmacological mechanism of action?
Integrate:
- Molecular docking : Predict binding affinities to targets like kinase domains or GPCRs using AutoDock Vina .
- Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100+ ns to assess stability and binding modes .
- QSAR models : Corrogate electronic (HOMO/LUMO) and steric parameters (LogP) with bioactivity data .
Q. What strategies improve compound stability in formulation studies?
Stability optimization includes:
- Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) enhances shelf life .
- pH buffering : Phosphate buffers (pH 7.4) mitigate hydrolysis of amide bonds .
- Encapsulation : Nanoemulsions or liposomes protect against oxidative degradation .
Methodological Notes
- Contradiction Analysis : When bioactivity data conflicts, cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC) .
- Synthetic Troubleshooting : Low yields may result from moisture-sensitive intermediates; employ molecular sieves or anhydrous solvents .
- Data Reproducibility : Share raw spectral data (NMR, MS) in open-access repositories to facilitate peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
